molecular formula C10H6F4O2 B1336908 5-Fluoro-2-(trifluoromethyl)cinnamic acid CAS No. 231291-18-2

5-Fluoro-2-(trifluoromethyl)cinnamic acid

Cat. No. B1336908
M. Wt: 234.15 g/mol
InChI Key: LGTHHQOWFLXKQU-DAFODLJHSA-N
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Description

5-Fluoro-2-(trifluoromethyl)cinnamic acid is a compound that is part of a broader class of cinnamic acids, which are known for their diverse applications in the field of organic chemistry and medicinal research. Cinnamic acids and their derivatives have been studied for their potential use in various industries, including pharmaceuticals, due to their structural significance and biological activities .

Synthesis Analysis

The synthesis of compounds related to 5-fluoro-2-(trifluoromethyl)cinnamic acid has been explored through various methods. For instance, the photocatalytic defluorinative coupling of pyrrole-2-acetic acids with α-trifluoromethyl alkenes has been used to synthesize 5-fluoro-dihydroindolizines, which involves dual C-F bond cleavage in a trifluoromethyl group . Another approach includes the I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids, providing a safe and convenient access to various trifluoromethylated alkenes . Additionally, the deoxofluorination of cinnamic acids with sulfur tetrafluoride has been employed to create trifluoromethyl-substituted aromatic compounds .

Molecular Structure Analysis

The molecular structure of 5-fluoro-2-(trifluoromethyl)cinnamic acid is characterized by the presence of a trifluoromethyl group and a fluorine atom attached to a cinnamic acid backbone. The presence of fluorine atoms significantly affects the chemical properties of the molecule, such as its reactivity and stability. For example, the fluorine atoms in the trifluoromethyl group can participate in various chemical reactions, including nucleophilic aromatic substitution .

Chemical Reactions Analysis

The chemical reactivity of fluorinated cinnamic acids is influenced by the presence of fluorine atoms. The fluorine atoms can enhance the acidity of adjacent hydrogen atoms, making them more susceptible to deprotonation. Moreover, the trifluoromethyl group can undergo various transformations, such as decarboxylative trifluoromethylation, which allows for the synthesis of diverse trifluoromethylated alkenes . The reactivity of the fluorine atoms also enables the formation of different ring structures through cyclization reactions, as demonstrated by the synthesis of 3-fluoro-2,5-disubstituted furans from gem-difluorocyclopropyl ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-(trifluoromethyl)cinnamic acid are influenced by the fluorine atoms in its structure. The electronegativity of fluorine imparts a high degree of polarity to the molecule, which can affect its solubility and interaction with biological systems. The metabolic stability of carbon-fluorine bonds suggests that fluorinated cinnamic acids may have unique pharmacokinetic properties, as seen in the study of fluorinated fatty acids for myocardial imaging . The presence of fluorine can also alter the physicochemical properties of the fatty acid, affecting its uptake by the myocardium .

Scientific Research Applications

Cinnamic acid derivatives have been reported to play a significant role in treating various conditions such as cancer, bacterial infections, diabetes, and neurological disorders . The structure of cinnamic acid, composed of a benzene ring, an alkene double bond, and an acrylic acid functional group, allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

  • Antimicrobial Activity

    • Summary : Cinnamic acid derivatives, including 5-Trifluoromethyl-2-formyl phenylboronic acid, have been synthesized and characterized for their antimicrobial activity .
    • Methods : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes were carried out .
    • Results : The compound showed moderate action against Candida albicans, higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
  • Proteomics Research

    • Summary : 5-Fluoro-2-(trifluoromethyl)cinnamic acid is used as a specialty product for proteomics research .
    • Results : The outcomes of this application are not specified in the source .
  • Hydrophobic Probe

    • Summary : Trans-3,5-Bis (trifluoromethyl)cinnamic acid, a similar compound to 5-Fluoro-2-(trifluoromethyl)cinnamic acid, has been used as a hydrophobic probe .
    • Methods : This compound was used to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .
    • Results : The specific results of this application are not detailed in the source .
  • Antifungal Activity

    • Summary : 5-Trifluoromethyl-2-formyl phenylboronic acid, a derivative of cinnamic acid, has been synthesized and characterized for its antifungal activity .
    • Methods : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes were carried out .
    • Results : The compound showed moderate action against Candida albicans. The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
  • Building Blocks in Organic Chemistry

    • Summary : Arylboronic acids, including 5-Trifluoromethyl-2-formyl phenylboronic acid, have many applications, such as building blocks in organic chemistry .
    • Results : The outcomes of this application are not specified in the source .
  • Functionalization of Nanoparticles

    • Summary : Arylboronic acids, including 5-Trifluoromethyl-2-formyl phenylboronic acid, are used in the functionalization of nanoparticles .
    • Results : The outcomes of this application are not specified in the source .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3-[5-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTHHQOWFLXKQU-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420684
Record name 5-Fluoro-2-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(trifluoromethyl)cinnamic acid

CAS RN

231291-18-2
Record name 5-Fluoro-2-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 231291-18-2
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